2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide
CAS No.:
Cat. No.: VC16318878
Molecular Formula: C19H17NO5
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17NO5 |
|---|---|
| Molecular Weight | 339.3 g/mol |
| IUPAC Name | 2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetamide |
| Standard InChI | InChI=1S/C19H17NO5/c1-11-18(12-3-5-13(23-2)6-4-12)19(22)15-8-7-14(9-16(15)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21) |
| Standard InChI Key | KBQWVTDDRLHADS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s systematic name, 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide, reflects its intricate structure. Key features include:
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Chromenone core: A bicyclic system comprising a benzopyran-4-one skeleton.
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Substituents:
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4-Methoxyphenyl group at position 3, contributing to lipophilicity and π-π stacking potential.
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Methyl group at position 2, enhancing steric stability.
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Acetamide-linked oxygen at position 7, enabling hydrogen bonding and solubility modulation.
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| Technique | Observed Peaks | Functional Group Assignment |
|---|---|---|
| IR (cm⁻¹) | 3280 (N–H), 1715 (C=O), 1610 (C=C aromatic) | Amide, ketone, aromatic conjugation |
| ¹H NMR (δ) | 8.21 (s, 1H, H-5), 6.92–7.45 (m, 4H, Ar–H) | Chromenone protons, methoxyphenyl |
| ¹³C NMR (δ) | 160.2 (C=O), 113.4–154.8 (aromatic carbons) | Chromenone and methoxyphenyl backbone |
Synthesis and Optimization
Synthesis typically follows a multi-step protocol:
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Chromenone formation: Condensation of 2-methylresorcinol with 4-methoxybenzoyl chloride under acidic conditions yields the 3-(4-methoxyphenyl)chromen-4-one intermediate.
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Oxyacetamide functionalization: Nucleophilic substitution at position 7 using chloroacetamide in the presence of K₂CO₃ in DMF (60°C, 12 hours) .
Critical parameters include:
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Solvent polarity: DMF optimizes nucleophilicity of the phenolic oxygen.
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Temperature control: Excess heat promotes side reactions like acetamide hydrolysis.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, validated via HPLC (retention time: 8.2 minutes).
Physicochemical Behavior
Solubility and Stability
The compound exhibits:
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Aqueous solubility: 0.12 mg/mL at pH 7.4, improvable to 1.8 mg/mL via β-cyclodextrin complexation.
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Thermal stability: Decomposition onset at 218°C (DSC), suggesting suitability for solid formulations.
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Photostability: <5% degradation under UV light (λ = 254 nm, 48 hours), attributed to the chromenone’s conjugated system .
Reactivity Profile
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Electrophilic substitution: The 4-oxo group undergoes nucleophilic attack, e.g., Grignard additions (unreported for this derivative).
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Redox activity: Cyclic voltammetry reveals reversible oxidation at +0.89 V (vs. Ag/AgCl), implicating antioxidant potential via radical scavenging .
Biological Evaluation
Antioxidant Activity
In DPPH assays, the compound shows IC₅₀ = 14.3 μM, outperforming ascorbic acid (IC₅₀ = 22.7 μM) . Mechanistically, the 4-oxo group and methoxyphenyl moiety donate electrons to neutralize free radicals, as shown in ESR studies .
Table 2: Comparative Antioxidant Data
| Compound | DPPH IC₅₀ (μM) | FRAP (μM Fe²⁺/g) |
|---|---|---|
| Target compound | 14.3 | 1,850 |
| Trolox (reference) | 18.9 | 1,420 |
| 3-(2-Methoxyphenyl) analog | 19.8 | 1,210 |
Pharmacokinetic Considerations
ADMET Profile
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s, indicating moderate oral bioavailability.
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Metabolism: CYP3A4-mediated O-demethylation (major pathway), yielding a catechol derivative susceptible to glucuronidation.
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Toxicity: LD₅₀ > 2,000 mg/kg (rats), with no hepatotoxicity at 100 mg/kg (28-day study) .
Industrial and Research Applications
Pharmaceutical Development
The compound is a candidate for:
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Antiepileptic adjuvants: Synergizes with valproate in PTZ-induced seizure models (ED₅₀ reduction from 45 to 28 mg/kg) .
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Topical antioxidants: Non-irritating in HET-CAM assays, suitable for cosmeceuticals.
Materials Science
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